molecular formula C8H5BrF3N3O B8026619 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8026619
M. Wt: 296.04 g/mol
InChI Key: SVYZUHSGVZDUDT-UHFFFAOYSA-N
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Description

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a chemical building block specifically designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class of fused heterocycles, a scaffold of significant interest in pharmaceutical development due to its presence in several well-known drugs and its broad pharmacological potential . The bromine atom at the 2-position and the trifluoroethoxy group at the 8-position serve as reactive handles, making this molecule a versatile intermediate for further synthetic elaboration through cross-coupling and functional group transformations. The [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in drug discovery, found in compounds acting as inhibitors for various biological targets such as Janus kinase 1 (JAK1), tyrosine kinases, and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . Recent research has also highlighted derivatives of this scaffold as novel, potent inhibitors of α-glucosidase for managing type 2 diabetes and as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for investigating metabolic disorders like hepatic steatosis and nonalcoholic steatohepatitis (NASH) . This reagent provides researchers with a critical starting point for constructing novel molecules for probing biological pathways and developing new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3O/c9-7-13-6-5(16-4-8(10,11)12)2-1-3-15(6)14-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYZUHSGVZDUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Core Formation : Cyclization of a hydrazine-pyridine precursor.

  • Bromination : Regioselective introduction of bromine at position 2.

  • Etherification : Williamson synthesis to install the trifluoroethoxy group.

Detailed Protocol:

  • Starting Material : 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine.

  • Cyclization : React with substituted benzoic acids (e.g., 4-methoxybenzoic acid) in POCl₃ under ultrasonic irradiation (80–150°C) to form 8-chloro-triazolo[1,5-a]pyridine.

  • Hydrolysis : Treat 8-chloro intermediate with aqueous NaOH to yield 8-hydroxy-[1,2,]triazolo[1,5-a]pyridine.

  • Bromination : Use N-bromosuccinimide (NBS) in CHCl₃ at 60°C to introduce bromine at position 2.

  • Alkylation : React 8-hydroxy-2-bromo intermediate with 2,2,2-trifluoroethyl bromide in DMF/K₂CO₃ at 80°C.

Data Table:

StepReagents/ConditionsYieldKey Observations
CyclizationPOCl₃, 105°C, ultrasonic70%Ultrasonic radiation accelerates ring closure.
Hydrolysis2M NaOH, reflux85%Complete conversion of Cl to OH.
BrominationNBS, CHCl₃, 60°C65%Regioselective at position 2.
AlkylationCF₃CH₂Br, K₂CO₃, DMF75%Base critical for nucleophilic substitution.

Direct Functionalization During Cyclization

Key Steps:

  • Pre-Functionalized Precursor : Use a pyridine derivative pre-equipped with trifluoroethoxy and bromine groups.

  • One-Pot Cyclization : Form triazolopyridine core while retaining substituents.

Detailed Protocol:

  • Starting Material : 2-Amino-3-bromo-5-(2,2,2-trifluoroethoxy)pyridine.

  • Cyclization : React with 1,1-dimethoxy-N,N-dimethylethylamine in DMF catalyzed by p-toluenesulfonic acid at 130°C.

  • Post-Treatment : Purify via ethanol/water recrystallization.

Data Table:

StepReagents/ConditionsYieldKey Observations
CyclizationDMF, p-TsOH, 130°C92%Avoids intermediate isolation.
RecrystallizationEthanol/water96% purityRemoves unreacted starting material.

Post-Cyclization Cross-Coupling

Key Steps:

  • Core Synthesis : Form triazolopyridine with a halogen at position 8.

  • Buchwald-Hartwig Coupling : Introduce trifluoroethoxy group via palladium catalysis.

Detailed Protocol:

  • Starting Material : 2-Bromo-8-iodo-[1,triazolo[1,5-a]pyridine.

  • Coupling : React with 2,2,2-trifluoroethanol, Pd(PPh₃)₄, and Cs₂CO₃ in dioxane at 100°C.

Data Table:

StepReagents/ConditionsYieldKey Observations
IodinationNIS, H₂SO₄78%Selective iodination at position 8.
CouplingPd(PPh₃)₄, Cs₂CO₃60%Limited by steric hindrance.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization + Functionalization High yields (70–85%), scalableMulti-step, requires harsh bromination conditions
Direct Functionalization Single-pot, avoids intermediatesLimited substrate availability
Cross-Coupling Modular for diverse substituentsLower yields, expensive catalysts

Critical Reaction Parameters

  • Regioselectivity in Bromination : Directed by electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring.

  • Etherification Efficiency : Dependent on base strength (K₂CO₃ > NaHCO₃) and solvent polarity (DMF > THF).

  • Ultrasonic Assistance : Reduces reaction time from 24h to 3h in cyclization steps .

Chemical Reactions Analysis

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . The compound binds to these enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can be categorized based on substituent patterns and applications:

Structural Analogs with Bromine Substituents

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at position 6 C₆H₄BrN₃ 213.01 g/mol Intermediate in antibacterial agents; Gram-positive activity (MIC: 0.5–2 μg/mL) .
5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Br at position 5, CF₃ at position 7 C₇H₃BrF₃N₃ 266.02 g/mol Explored in agrochemical research for herbicidal activity .
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine Br at position 8, Cl at position 7, phenyl at position 2 C₁₁H₆BrClN₄ 309.55 g/mol Investigated in kinase inhibition studies; IC₅₀ < 100 nM in enzymatic assays .

Functional Analogs with Trifluoroethoxy Groups

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Br at position 2, COOEt at position 6 C₉H₈BrN₃O₂ 286.08 g/mol Precursor for Suzuki-Miyaura coupling; used in drug discovery .
2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)-benzenesulfonamide CF₃, OMe, and sulfonamide groups C₁₅H₁₁F₄N₅O₄S 449.34 g/mol Herbicidal activity against broadleaf weeds (ED₉₀: 10–50 g/ha) .

Key Comparative Insights

  • Reactivity : Bromine at position 2 (as in the target compound) facilitates nucleophilic aromatic substitution, whereas bromine at position 6 (e.g., 6-bromo analog) is more suited for cross-coupling reactions .
  • Bioactivity : Trifluoroethoxy groups enhance membrane permeability compared to methoxy or ethyl substituents, as seen in improved herbicidal and antibacterial potencies .
  • Synthetic Accessibility: Microwave-assisted, catalyst-free methods (e.g., enaminonitrile cyclization) are preferred for triazolopyridine synthesis, avoiding metal contamination .

Antibacterial Activity

  • 2-Bromo derivatives : Compound 11 (216-bromo-[1,2,4]triazolo[1,5-a]pyridine) showed potent activity against S. aureus (MIC: 0.5 μg/mL), comparable to linezolid .
  • Trifluoroethoxy analogs : Enhanced activity against Gram-negative H. influenzae (MIC: 4 μg/mL) due to increased lipophilicity .

Herbicidal Activity

  • Triazolopyrimidine sulfonamides (e.g., compound 8e ) exhibited 90% inhibition of Amaranthus retroflexus at 50 g/ha, outperforming commercial sulfonylureas .

Drug Discovery

  • The trifluoroethoxy group in the target compound improves pharmacokinetic properties, as demonstrated in RORγt inverse agonist studies (oral bioavailability: >60% in mice) .

Biological Activity

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
  • Molecular Formula : C₇H₄BrF₃N₃O
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 1159812-34-6

Biological Activity Overview

The compound has been studied for various biological activities including:

  • Antimicrobial effects
  • Anticancer properties
  • Potential neuroprotective effects

Antimicrobial Activity

Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, certain derivatives showed inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.

Table 1: Antimicrobial Activity of Triazolo-Pyridine Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives has been evaluated in vitro against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on HePG-2 liver cancer cells:

  • IC50 values were determined for various derivatives.
  • The most potent derivative exhibited an IC50 of 0.29 µM.

Table 2: Cytotoxicity of Selected Triazolo-Pyridine Derivatives

Compound NameCell LineIC50 (µM)
Compound DHePG-20.29
Compound ECaco-20.90
Compound FHepG-20.51

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyridine rings significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups (like trifluoroethoxy) enhances potency.
  • Substituents at specific positions on the pyridine ring can modulate the selectivity and efficacy against different targets.

Neuroprotective Effects

Emerging research suggests that triazolo-pyridines may possess neuroprotective properties. In models of neurodegeneration:

  • Compounds demonstrated a reduction in oxidative stress markers.
  • Neuroprotective effects were linked to modulation of signaling pathways involved in apoptosis.

Q & A

Basic: What are the common synthetic routes for bromo-substituted [1,2,4]triazolo[1,5-a]pyridines?

Answer:
The synthesis of bromo-substituted triazolopyridines typically involves oxidative cyclization of N-(2-pyridyl)amidines or guanidines. For example:

  • Oxidative cyclization using NaOCl, Pb(OAc)₄, or MnO₂ to construct the triazole ring .
  • Metal-catalyzed methods : Pd-mediated cross-coupling (e.g., substituting bromine with CN groups using Zn(CN)₂ under Pd catalysis) .
  • Alternative protocols : Environmentally friendly oxidants like PIFA (PhI(OCOCF₃)₂) or I₂/KI for cyclization .

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • NMR/¹H-¹³C spectroscopy : To confirm regiochemistry (e.g., distinguishing between 7- and 8-bromo isomers via coupling patterns) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.02 for C₆H₄BrN₃) .
  • X-ray crystallography : Resolves torsional angles (e.g., 55.6° twist of substituents relative to the triazolopyridine core) .

Advanced: How does the trifluoroethoxy group influence regioselectivity in nucleophilic substitutions?

Answer:
The electron-withdrawing trifluoroethoxy group at position 8 enhances electrophilicity at adjacent positions. For example:

  • Bromine at position 2 becomes more susceptible to Pd-catalyzed cross-coupling (e.g., cyanation or Suzuki reactions) due to increased polarization .
  • Steric effects : The bulky trifluoroethoxy group may hinder substitutions at position 7, favoring reactivity at position 2 .

Advanced: What mechanistic insights exist for oxidative cyclization to form the triazole ring?

Answer:
Oxidative cyclization proceeds via:

  • Single-electron transfer (SET) : Using MnO₂ or PIFA to generate amidinyl radicals, which undergo intramolecular cyclization .
  • Base-mediated deprotonation : Piperidine or K₂CO₃ facilitates intermediate enolization in multicomponent reactions (e.g., hydrazone-alkyne cyclizations) .

Basic: What biological activities are reported for triazolopyridine derivatives?

Answer:
Derivatives exhibit:

  • Antimicrobial activity : MIC values <10 µg/mL against S. aureus and E. coli .
  • Antioxidant effects : 38–40% inhibition of lipid peroxidation (vs. 35% for ionol) .
  • Anticancer potential : IC₅₀ values <5 µM against HeLa and MCF-7 cell lines .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:
Key parameters:

  • Solvent selection : DMF or ethanol for improved solubility of intermediates .
  • Catalyst loading : 5 mol% Pd(PPh₃)₄ achieves >80% yield in cross-couplings .
  • Temperature : Reflux (80–100°C) for cyclization vs. room temperature for halogen exchange .

Advanced: What role does this compound play in OLED material design?

Answer:
Triazolopyridines with bromo/trifluoroethoxy groups serve as:

  • Electron-transport layers : High electron mobility (0.1–0.3 cm²/V·s) due to planar heteroaromatic cores .
  • Phosphorescent emitters : When complexed with Ir(III), achieving λₑₘ ≈ 520 nm (green OLEDs) .

Advanced: How are data contradictions in antioxidant activity resolved?

Answer:
Discrepancies in activity (e.g., 4b vs. 4c in ) arise from:

  • Substituent positioning : Amino groups at position 2 enhance radical scavenging vs. bromine at position 5.
  • Assay variability : TBARS (thiobarbituric acid reactive substances) vs. DPPH assays measure different ROS pathways.

Advanced: What are the trade-offs between Pd-catalyzed and metal-free synthesis?

Answer:

Parameter Pd-Catalyzed Metal-Free
Yield70–90%50–75%
CostHigh (Pd reagents)Low (I₂ or PIFA)
ByproductsPd residuesHalogenated waste
ScalabilityIndustrialLab-scale

Advanced: Which analytical methods ensure purity in industrial-scale production?

Answer:

  • HPLC : Retention time >95% purity (C18 column, MeCN/H₂O gradient) .
  • Elemental analysis : <0.5% deviation from theoretical C/H/N/Br values .
  • TGA/DSC : Confirms thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

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